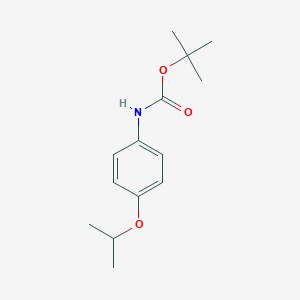
1-(Diphenylacetyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylacetyl)-4-ethylpiperazine, also known as DPAEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPAEP is a piperazine derivative that has been synthesized using various methods, and it has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
1-(Diphenylacetyl)-4-ethylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a potential therapeutic effect on neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Diphenylacetyl)-4-ethylpiperazine has also been used as a tool to study the effects of dopamine and serotonin on the brain.
作用機序
The mechanism of action of 1-(Diphenylacetyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. It has also been shown to have a potential neuroprotective effect by reducing neuroinflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of using 1-(Diphenylacetyl)-4-ethylpiperazine in lab experiments is its ability to selectively target dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters on the brain without the interference of other receptors. However, one of the limitations of using 1-(Diphenylacetyl)-4-ethylpiperazine is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(Diphenylacetyl)-4-ethylpiperazine. One area of research is the development of more selective 1-(Diphenylacetyl)-4-ethylpiperazine derivatives that target specific dopamine and serotonin receptors. Another area of research is the investigation of the potential therapeutic effects of 1-(Diphenylacetyl)-4-ethylpiperazine on other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-ethylpiperazine and its potential toxicity at high doses.
Conclusion:
In conclusion, 1-(Diphenylacetyl)-4-ethylpiperazine is a chemical compound that has potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. It has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. While there are limitations to using 1-(Diphenylacetyl)-4-ethylpiperazine in lab experiments, its potential therapeutic effects and future research directions make it a promising compound for further investigation.
合成法
There are several methods for synthesizing 1-(Diphenylacetyl)-4-ethylpiperazine, but the most common method involves the reaction of diphenylacetic acid with ethyl piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces 1-(Diphenylacetyl)-4-ethylpiperazine as a white crystalline solid with a melting point of 115-116°C.
特性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
1-(4-ethylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C20H24N2O/c1-2-21-13-15-22(16-14-21)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChIキー |
XNNABTRMDHBRQZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)

![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)